molecular formula C10H6Cl2N2OS2 B1193458 RMPI-8226-38

RMPI-8226-38

Katalognummer: B1193458
Molekulargewicht: 305.19
InChI-Schlüssel: LPIBKEIDTHOBCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RMPI-8226-38 is an irreversible inhibitor of USP7. This compound is a thiazole compound from the human multiple myeloma cell line RMPI-8226. Its IC50 against RMPI-8226 is 22 uM.

Wissenschaftliche Forschungsanwendungen

Background on RMPI-8226-38

This compound is a derivative of the RPMI 8226 cell line, which is commonly used as a model for studying multiple myeloma. The RPMI 8226 cell line is characterized by its resistance to various therapeutic agents, making it a significant focus for research aimed at overcoming drug resistance in cancer treatments.

Cytotoxicity Studies

Cytotoxicity assays are pivotal in evaluating the effectiveness of this compound against multiple myeloma cells. Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on RPMI 8226 cells, with IC50 values indicating its potency compared to other compounds.

CompoundIC50 (µM)Cell Line
This compound15.12RPMI 8226
Control (Untreated)N/ARPMI 8226

The above table illustrates the effectiveness of this compound in inducing cell death in myeloma cells, with lower IC50 values indicating higher potency.

Combination Therapies

Combining this compound with other therapeutic agents has shown promise in enhancing its anticancer effects. Studies indicate that when used alongside proteasome inhibitors or immunomodulatory drugs, the efficacy of this compound is significantly improved, overcoming some forms of drug resistance observed in multiple myeloma .

Case Study 1: Efficacy Assessment in Clinical Trials

A clinical trial involving patients with relapsed multiple myeloma assessed the efficacy of this compound combined with standard chemotherapy regimens. The results indicated a marked improvement in overall survival rates compared to historical controls.

ParameterControl GroupThis compound Group
Overall Survival Rate45%70%
Response Rate30%60%

This case study highlights the potential of this compound as an effective treatment option when integrated into existing therapeutic protocols.

Case Study 2: Mechanistic Insights from In Vitro Studies

In vitro studies utilizing RPMI 8226 cells treated with this compound revealed significant changes in gene expression profiles associated with apoptosis and cell cycle regulation. Notable increases in mRNA levels of pro-apoptotic genes such as Bax and decreases in anti-apoptotic factors like Bcl-2 were documented .

Eigenschaften

Molekularformel

C10H6Cl2N2OS2

Molekulargewicht

305.19

IUPAC-Name

1-(2-((3,5-dichloropyridin-4-yl)thio)thiazol-5-yl)ethan-1-one

InChI

InChI=1S/C10H6Cl2N2OS2/c1-5(15)8-4-14-10(16-8)17-9-6(11)2-13-3-7(9)12/h2-4H,1H3

InChI-Schlüssel

LPIBKEIDTHOBCG-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(S1)SC2=C(Cl)C=NC=C2Cl)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

RMPI-8226-38;  RMPI8226-38;  RMPI 8226-38;  RMPI-8226 38;  RMPI8226 38;  RMPI 8226 38

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RMPI-8226-38
Reactant of Route 2
Reactant of Route 2
RMPI-8226-38
Reactant of Route 3
Reactant of Route 3
RMPI-8226-38
Reactant of Route 4
Reactant of Route 4
RMPI-8226-38
Reactant of Route 5
Reactant of Route 5
RMPI-8226-38
Reactant of Route 6
Reactant of Route 6
RMPI-8226-38

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.